1,1-Di(propan-2-yloxy)hexadecane
Description
1,1-Di(propan-2-yloxy)hexadecane is a synthetic hydrocarbon derivative featuring a hexadecane backbone with two isopropoxy (-OCH(CH₃)₂) groups attached to the first carbon atom. This structural configuration imparts unique physicochemical properties, including altered hydrophobicity, solubility, and reactivity compared to unmodified hexadecane or its mono-functionalized analogs.
Properties
CAS No. |
18302-66-4 |
|---|---|
Molecular Formula |
C22H46O2 |
Molecular Weight |
342.608 |
IUPAC Name |
1,1-di(propan-2-yloxy)hexadecane |
InChI |
InChI=1S/C22H46O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23-20(2)3)24-21(4)5/h20-22H,6-19H2,1-5H3 |
InChI Key |
IJCYMYMQEBOETF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Di(propan-2-yloxy)hexadecane is synthesized through the acetalization of hexadecanal with isopropanol in the presence of an acid catalyst. The reaction typically involves mixing hexadecanal with isopropanol and adding a catalytic amount of an acid such as p-toluenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal. The reaction can be represented as follows:
Hexadecanal+2IsopropanolAcid CatalystHexadecanal Diisopropyl Acetal+Water
Industrial Production Methods: In an industrial setting, the production of hexadecanal diisopropyl acetal follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards the formation of the acetal. The use of efficient distillation techniques ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Di(propan-2-yloxy)hexadecane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the acetal can be hydrolyzed back to hexadecanal and isopropanol.
Oxidation: The acetal can be oxidized to form corresponding carboxylic acids.
Substitution: The acetal group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Hydrolysis: Hexadecanal and isopropanol.
Oxidation: Hexadecanoic acid.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
1,1-Di(propan-2-yloxy)hexadecane finds applications in various fields of scientific research:
Chemistry: Used as a protecting group for aldehydes in complex organic syntheses.
Biology: Studied for its potential effects on biological systems, particularly in the context of fatty aldehyde metabolism.
Medicine: Investigated for its potential therapeutic applications, especially in drug design and development.
Industry: Utilized in the production of fragrances and flavors due to its stability and reactivity.
Mechanism of Action
The mechanism of action of hexadecanal diisopropyl acetal involves the stabilization of the aldehyde group through acetal formation. This stabilization prevents unwanted side reactions during synthetic processes. The molecular targets and pathways involved include the interaction with various enzymes and receptors that recognize aldehyde groups, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 1,1-Di(propan-2-yloxy)hexadecane and analogous compounds:
Hydrophobicity and Microbial Interactions
Hexadecane is a benchmark nonpolar solvent with high hydrophobicity, exhibiting >40% microbial cell affinity in MATS (Microbial Adhesion to Solvents) tests . In contrast, oxygen-containing derivatives like 1-hexadecanol and 1,2-epoxyhexadecane show reduced hydrophobicity due to polar functional groups. For instance:
- 1-Hexadecanol: The hydroxyl group introduces hydrogen bonding, lowering vapor-phase solubility by ~50% compared to hexadecane at 572 K .
- This compound : The two isopropoxy groups likely reduce hydrophobicity further by introducing steric hindrance and localized polarity, akin to strains with oxygen-enriched cell walls (e.g., Lactococcus AT0606, which showed reduced hexadecane affinity ).
Phase Behavior and Solubility
Supercritical extraction studies highlight the impact of functional groups on phase behavior:
- Hexadecane: High solubility in nonpolar phases (e.g., vapor phase at 472 K) due to lack of polar interactions .
- 1-Hexadecanol: Solubility drops to one-third of hexadecane’s value at 472 K, demonstrating the hydroxyl group’s disruptive effect on nonpolar interactions .
- This compound: While experimental data are absent, the compound’s ether linkages may moderately reduce solubility compared to hexadecane but less drastically than 1-hexadecanol, as ethers are less polar than alcohols.
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